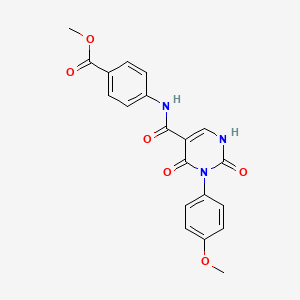![molecular formula C23H23N5O2 B11283744 1-Methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B11283744.png)
1-Methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:
N-alkylation: Introduction of the methyl group at the nitrogen atom.
Aromatic substitution: Attachment of the 3-methylphenyl and 4-methylphenyl groups.
Cyclization: Formation of the imidazo[1,2-g]purine core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-8-phenyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- 1-methyl-8-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The unique structural features of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, such as the specific substitution pattern, confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C23H23N5O2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-methyl-6-(3-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O2/c1-15-7-9-17(10-8-15)14-28-21(29)19-20(25(3)23(28)30)24-22-26(11-12-27(19)22)18-6-4-5-16(2)13-18/h4-10,13H,11-12,14H2,1-3H3 |
Clé InChI |
XPNLTJYDCJRWKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=CC(=C5)C)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11283668.png)
![Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283670.png)
![N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283672.png)
![4-(2-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11283679.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283681.png)

![Tert-butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283698.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11283705.png)
![3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11283721.png)
![1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283730.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283738.png)
![2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11283743.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one](/img/structure/B11283747.png)
![5-amino-N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283755.png)
